molecular formula C12H13ClO B1502217 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL CAS No. 1187385-73-4

4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL

Cat. No. B1502217
M. Wt: 208.68 g/mol
InChI Key: KLSFKKMBWWUESP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photolysis in Organic Synthesis

Research demonstrates the potential of chlorinated anilines in photostable reactions, leading to the formation of complex organic structures through photoheterolysis. Such mechanisms could imply applications in synthesizing derivatives of the molecule , offering pathways for creating new organic compounds (Guizzardi et al., 2001).

Catalysis and Polymerization

Studies on monosubstituted α-hydroxyacetylenes reveal the utility of catalytic processes in the dimerization of similar molecules, suggesting applications in materials science and polymer chemistry. This hints at the molecule's potential role in forming new polymeric materials or as a monomer in specialized polymer synthesis (Singer & Wilkinson, 1968).

Chemical Sensing and Molecular Recognition

Research on molecules containing phenol hydroxyl and 1,3,4-oxadiazole groups for fluoride sensing demonstrates applications in chemical sensing. This suggests the potential for derivatives of the target molecule to serve in developing new chemosensors, particularly for environmental monitoring and analytical chemistry (Ma et al., 2013).

Antimalarial and Anticancer Research

Compounds with similar structural motifs have been explored for their antimalarial and anticancer activities, indicating potential pharmaceutical applications. Studies reveal structure-activity relationships critical for developing new therapeutic agents (Werbel et al., 1986).

Molecular Engineering and Self-Assembly

Investigations into the crystal structures of di-n-butyltin(IV) complexes offer insights into the molecule's potential applications in molecular engineering and the design of self-assembled materials. This could extend to the development of novel nanomaterials and functional molecular architectures (Baul et al., 2009).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, areas for further research, and any improvements that could be made to its synthesis.


I hope this helps! If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFKKMBWWUESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675396
Record name 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL

CAS RN

1187385-73-4
Record name 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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